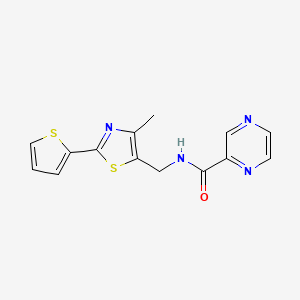

N-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazin-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide" is a derivative of pyrazine-2-carboxamide, which is a core structure for various synthetic organic compounds with potential biological activities. The pyrazine moiety is known for its role in pharmaceuticals and agrochemicals due to its stability and ability to interact with biological targets .

Synthesis Analysis

The synthesis of related pyrazine-2-carboxamide derivatives typically involves condensation reactions, Suzuki cross-coupling reactions, and other specialized organic synthesis techniques. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of an intermediate compound with various aryl/heteroaryl boronic acids/pinacol esters . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often confirmed using spectroscopic techniques such as NMR and mass spectrometry. For example, the structure of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was elucidated using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazine-2-carboxamide derivatives can undergo various chemical reactions, including cyclization, thiation, and reactions with hydrazine hydrate to form different heterocyclic compounds . These reactions are often influenced by factors such as solvent, temperature, and the presence of catalysts or reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives, such as their electronic and nonlinear optical properties, can be studied through Density Functional Theory (DFT) calculations. Parameters like frontier molecular orbitals (FMOs), HOMO-LUMO energy gap, electron affinity, ionization energy, electrophilicity index, chemical softness, and chemical hardness are considered to predict reactivity and properties . The influence of substituents on these properties is also a subject of interest, as it can affect the compound's biological activity.

Biological Activity

Pyrazine-2-carboxamide derivatives have been evaluated for various biological activities, including antibacterial, antifungal, and anticancer properties. For instance, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide showed activity against bacterial strains such as Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli, as well as the fungus Candida albicans and Aspergillus niger. It also exhibited anticancer activity against MDA-MB-231 breast cancer cells . Other derivatives have been tested for analgesic, anti-inflammatory, and antimicrobial activities .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Thiophenderivate, einschließlich unserer Zielverbindung, spielen eine entscheidende Rolle in der medizinischen Chemie. Forscher haben ihr therapeutisches Potenzial aufgrund ihrer vielfältigen biologischen Aktivitäten untersucht. Einige bemerkenswerte Anwendungen umfassen:

Anti-inflammatorische Aktivität: Thiophen-haltige Verbindungen zeigen anti-inflammatorische Eigenschaften, was sie für die Behandlung von Entzündungen wertvoll macht . Unsere Verbindung könnte zu diesem Bereich beitragen.

Fungizide Aktivität

Thiophene haben fungizide Eigenschaften gezeigt. Forscher haben verschiedene Derivate synthetisiert, um Pilzinfektionen zu bekämpfen. Unsere Verbindung könnte fungizide Wirkungen gegen bestimmte Krankheitserreger aufweisen .

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, affecting the biological outcomes . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in the observed biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiazole derivatives , it can be inferred that the compound may influence multiple biochemical pathways. These could include pathways related to the biological activities mentioned, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and others.

Result of Action

Based on the reported biological activities of thiazole derivatives , the compound’s action could result in a variety of effects at the molecular and cellular levels, potentially including changes in enzyme activity, receptor signaling, and other cellular processes.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS2/c1-9-12(21-14(18-9)11-3-2-6-20-11)8-17-13(19)10-7-15-4-5-16-10/h2-7H,8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZVVXWUXOKBBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2548366.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B2548371.png)

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548377.png)

![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)

![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548384.png)

![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548387.png)